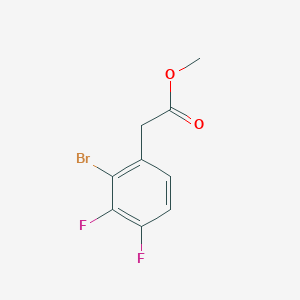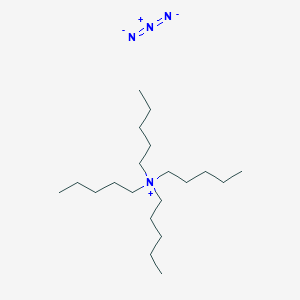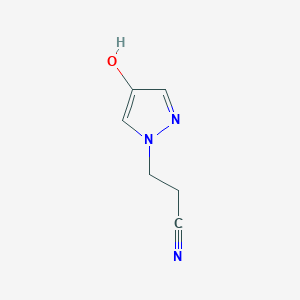
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a hydroxy group at the 4-position of the pyrazole ring and a propanenitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxy-1H-pyrazole with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylonitrile, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-1H-pyrazol-1-yl)propanenitrile.
Reduction: Formation of 3-(4-hydroxy-1H-pyrazol-1-yl)propanamine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile
- 3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the nitrile group provides a site for further functionalization.
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
3-(4-hydroxypyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H7N3O/c7-2-1-3-9-5-6(10)4-8-9/h4-5,10H,1,3H2 |
InChI-Schlüssel |
PTECXAMKMCYRCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



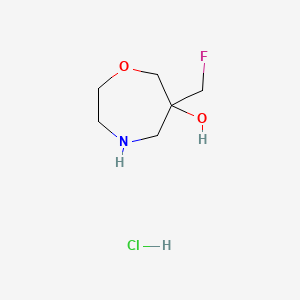

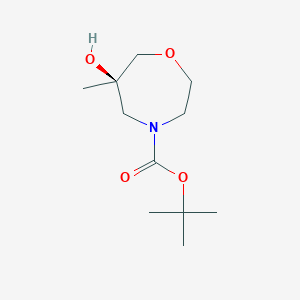
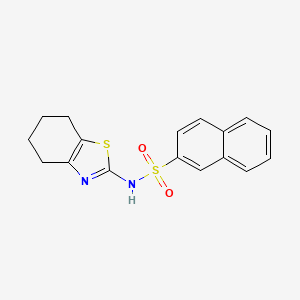
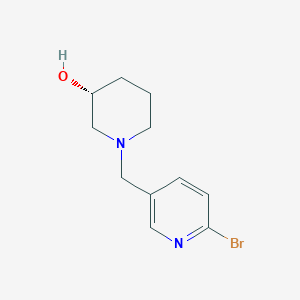
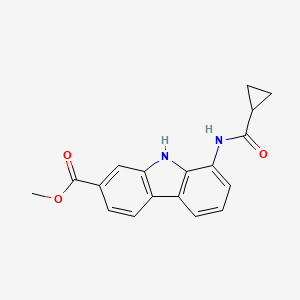
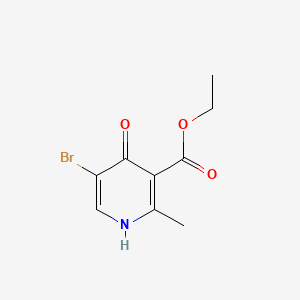
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

